alcaloïdes de type plumerane
Plumeran-type alkaloids are a class of naturally occurring organic compounds derived from the genus Plumeria, commonly known as frangipani flowers. These alkaloids possess diverse structural features and exhibit a wide range of biological activities, including potential anti-inflammatory, antimicrobial, and antimalarial properties. Structurally, plumeran-type alkaloids typically contain a nitrogen-containing heterocyclic ring system and may include functional groups such as hydroxyls or aldehydes, contributing to their unique chemical behaviors.
These compounds are primarily isolated from the bark, leaves, and flowers of Plumeria trees. Due to their complex structures, plumeran-type alkaloids have attracted significant interest in medicinal chemistry for their potential therapeutic applications. However, further research is needed to fully understand their mechanisms of action and optimize their use in drug development.
The isolation and purification of plumeran-type alkaloids often require advanced chromatographic techniques such as HPLC or preparative TLC, followed by structural elucidation through spectroscopic methods including NMR and MS. These processes ensure the accurate identification and characterization of these bioactive compounds for both academic and industrial applications.

Structure | Nom chimique | CAS | Le MF |
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ervafolene | 77784-39-5 | C40H44N4O3 |
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Epiervafolidene | 84774-04-9 | C40H46N4O4 |
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(19R)-hydroxy-11-methoxytabersonine | 102571-47-1 | C22H26N2O4 |
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19-acetoxy-11-methoxytabersonine | 76202-17-0 | C24H28N2O5 |
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(20S)-20-Hydroxy-1,2-dehydro-psi-aspidospermidine | 90865-28-4 | C19H24N2O |
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ent-N(1)-methyl-14,15-didehydroaspidospermidine | 16718-72-2 | C20H26N2 |
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Melodinine M; 19R-Acetoxy | 2186664-98-0 | C23H26N2O6 |
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Voafrine A; 3'-Epimer, 3α-(2-oxopropyl) | 126522-38-1 | C45H50N4O5 |
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1,2-Didehydropseudoaspidospermidine; 20-Epimer, dihydro | 26251-93-4 | C19H26N2 |
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Angustifonine A; 19'R-Hydroxy | 1528748-60-8 | C41H44N4O5 |
Littérature connexe
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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